# Technical Support Center: ACP-5862 Drug Interaction Studies

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Compound of Interest		
Compound Name:	ACP-5862	
Cat. No.:	B2622267	Get Quote

This technical support center provides researchers, scientists, and drug development professionals with guidance on avoiding interference in drug interaction studies involving **ACP-5862**, the active metabolite of acalabrutinib.

## **Frequently Asked Questions (FAQs)**

Q1: What is ACP-5862 and what is its primary mechanism of action?

A1: **ACP-5862** is the major and pharmacologically active metabolite of acalabrutinib, a second-generation Bruton's tyrosine kinase (BTK) inhibitor.[1][2] Like its parent drug, **ACP-5862** is a selective and irreversible BTK inhibitor. It forms a covalent bond with a cysteine residue in the active site of the BTK enzyme, leading to inhibition of its activity.[2] This inhibition disrupts B-cell receptor (BCR) and cytokine receptor signaling pathways, which are crucial for B-cell proliferation, trafficking, chemotaxis, and adhesion.[2]

Q2: What is the primary metabolic pathway for the formation and clearance of **ACP-5862**?

A2: In vitro studies have identified Cytochrome P450 3A4 (CYP3A4) as the primary enzyme responsible for both the formation of **ACP-5862** from acalabrutinib and its subsequent metabolism.[3][4] Metabolic clearance by the liver is the main route of elimination for acalabrutinib and its metabolites.[5][6]

Q3: What is the potential for ACP-5862 to cause drug-drug interactions (DDIs)?



A3: Based on in vitro studies, **ACP-5862** is a weak inhibitor of CYP2C9 and CYP2C19.[3][4] It does not significantly inhibit CYP1A2, CYP2B6, CYP2D6, UGT1A1, UGT2B7, or aldehyde oxidase.[3][4] Neither acalabrutinib nor **ACP-5862** strongly induces CYP1A2, CYP2B6, or CYP3A4 mRNA.[3][4] While acalabrutinib and **ACP-5862** are substrates of the transporters MDR1 and BCRP, they are not substrates of OATP1B1 or OATP1B3.[3][4] Overall, acalabrutinib and **ACP-5862** are considered to have a favorable drug interaction profile.[3]

Q4: How should concomitant medications be managed in clinical studies involving acalabrutinib/ACP-5862?

A4: Co-administration of acalabrutinib with strong CYP3A inhibitors (e.g., itraconazole) or inducers (e.g., rifampicin) should be avoided or managed with dose adjustments.[1][7] Physiologically-based pharmacokinetic (PBPK) modeling suggests that the magnitude of the DDI is less significant when considering the total active components (acalabrutinib + ACP-5862).[7] For moderate CYP3A inhibitors, dose reduction of acalabrutinib may be necessary.[8]

### **Troubleshooting Guides**

Issue 1: Unexpected variability in pharmacokinetic (PK) data for ACP-5862.

- Possible Cause: Concomitant medication use affecting CYP3A4 activity.
- Troubleshooting Steps:
  - Review patient medication logs for any known CYP3A4 inhibitors or inducers.
  - Stratify PK data based on concomitant medication use to identify potential trends.
  - Consider genotyping for CYP3A4 polymorphisms in the study population if significant variability persists.

Issue 2: Discrepancy between in vitro DDI predictions and observed clinical interactions.

- Possible Cause: Contribution of transporters or other metabolic pathways not fully characterized in vitro.
- Troubleshooting Steps:



- Re-evaluate the in vitro experimental design to ensure all relevant enzymes and transporters were assessed.
- Conduct dedicated clinical DDI studies with specific probe substrates for the transporters or enzymes of concern.
- Utilize PBPK modeling to simulate the contribution of multiple pathways to the observed interaction.

Issue 3: Difficulty in quantifying the relative contribution of **ACP-5862** to the overall clinical effect.

- Possible Cause: The high variability in the ratio of metabolite to parent drug exposure across individuals.
- Troubleshooting Steps:
  - Develop and validate a robust bioanalytical method to accurately measure both acalabrutinib and ACP-5862 concentrations.
  - Perform exposure-response modeling that incorporates the concentrations of both the parent drug and the active metabolite.
  - Consider the relative potency of ACP-5862 (approximately 50% of acalabrutinib for BTK inhibition) in the exposure-response analysis.[1][9]

#### **Data Presentation**

Table 1: In Vitro Enzyme Kinetics and Inhibition Data for ACP-5862



Parameter	Value	Enzyme/System	Reference
Metabolism			
Primary Metabolizing Enzyme	CYP3A4	Human Liver Microsomes	[3][4]
Km (ACP-5862 formation)	2.78 μΜ	Recombinant CYP3A4	[4]
Vmax (ACP-5862 formation)	4.13 pmol/pmol CYP3A/min	Recombinant CYP3A4	[4]
Intrinsic Clearance	23.6 μL/min/mg	Human Liver Microsomes	[4]
CYP Inhibition			
CYP2C9 Inhibition	Weak	Human Liver Microsomes	[3][4]
CYP2C19 Inhibition	Weak	Human Liver Microsomes	[3][4]
CYP1A2, CYP2B6, CYP2D6	No significant inhibition	Human Liver Microsomes	[3]
Transporter Substrate			
MDR1 (P- glycoprotein)	Substrate	In vitro cell lines	[3][4]
BCRP	Substrate	In vitro cell lines	[3][4]
OATP1B1, OATP1B3	Not a substrate	In vitro cell lines	[3][4]

# **Experimental Protocols**

Protocol 1: In Vitro CYP Inhibition Assay

• Objective: To determine the potential of **ACP-5862** to inhibit major cytochrome P450 enzymes.



- Materials: Human liver microsomes, recombinant human CYP enzymes, specific CYP probe substrates and their metabolites, ACP-5862, positive control inhibitors, NADPH regenerating system.
- Methodology:
  - Pre-incubate ACP-5862 at a range of concentrations with human liver microsomes or recombinant CYP enzymes in the presence of the NADPH regenerating system.
  - Initiate the reaction by adding a specific probe substrate for the CYP isoform being tested.
  - After a defined incubation period, terminate the reaction.
  - Analyze the formation of the probe substrate's metabolite using a validated LC-MS/MS method.
  - Calculate the IC50 value for ACP-5862 against each CYP isoform.

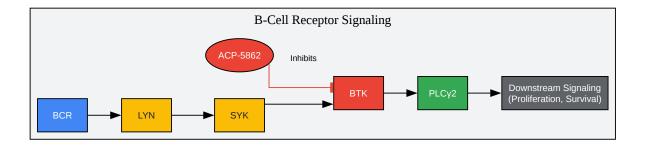
#### Protocol 2: Transporter Substrate Assessment

- Objective: To determine if ACP-5862 is a substrate of key uptake or efflux transporters.
- Materials: Polarized cell monolayers overexpressing the transporter of interest (e.g., Caco-2 for MDR1 and BCRP), ACP-5862, known transporter inhibitors and substrates, appropriate buffer solutions.
- Methodology:
  - Plate the transporter-expressing cells on permeable supports.
  - Add ACP-5862 to either the apical or basolateral side of the cell monolayer.
  - At various time points, collect samples from the opposite chamber.
  - Measure the concentration of ACP-5862 in the collected samples using LC-MS/MS.
  - Calculate the apparent permeability (Papp) in both the apical-to-basolateral and basolateral-to-apical directions.



 An efflux ratio (Papp, B-A / Papp, A-B) significantly greater than 2, which is reduced in the presence of a known inhibitor, suggests that ACP-5862 is a substrate of the efflux transporter.

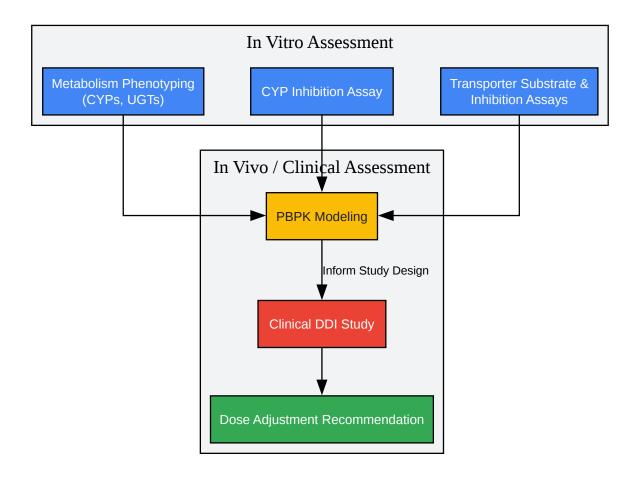
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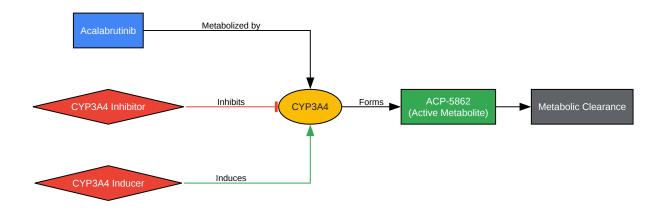
Caption: B-Cell Receptor signaling pathway and the inhibitory action of ACP-5862 on BTK.





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Caption: Workflow for assessing the drug-drug interaction potential of ACP-5862.



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Caption: Metabolic relationship between acalabrutinib, ACP-5862, and CYP3A4 modulators.

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